2-Azaspiro[3.4]octane hemioxalate

Analytical Chemistry Quality Control Reference Standards

Researchers needing a reliable, high-purity source of the 2-azaspiro[3.4]octane scaffold can now procure it as a stable, solid hemioxalate salt, eliminating the handling and storage issues of the liquid free base (CAS 665-41-8). - >98% HPLC purity ensures reproducible results in M4 agonist synthesis (as per WO2020201263A1). - Ambient storage & solid form simplifies automated dispensing and logistics. - Consistent quality across batches minimizes variability in drug discovery workflows.

Molecular Formula C16H28N2O4
Molecular Weight 312.4 g/mol
CAS No. 1523617-94-8
Cat. No. B1458472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.4]octane hemioxalate
CAS1523617-94-8
Molecular FormulaC16H28N2O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CNC2.C1CCC2(C1)CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C7H13N.C2H2O4/c2*1-2-4-7(3-1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyZFBQBCHFEOUKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azaspiro[3.4]octane Hemioxalate: Spirocyclic Building Block


2-Azaspiro[3.4]octane hemioxalate is a spirocyclic secondary amine salt formed from 2-azaspiro[3.4]octane (free base) and oxalic acid in a 2:1 stoichiometry . The compound features a rigid bicyclic framework composed of an azetidine ring fused to a cyclopentane ring , providing a conformationally constrained scaffold that is valuable in medicinal chemistry . As a salt, it exhibits enhanced stability and handling properties relative to its free base counterpart , making it suitable for applications as a building block in drug discovery and as a reference standard .

Spirocyclic amine salt building block
Solid form for ambient handling and weighing
Patent-cited for M4 agonist synthesis
Supports high-purity reference standard workflows

2-Azaspiro[3.4]octane Hemioxalate: Salt Form Differentiation


Despite sharing the same spirocyclic core, 2-azaspiro[3.4]octane hemioxalate differs critically from its free base (CAS 665-41-8) and hydrochloride salt (CAS 1414885-15-6) in purity specifications, physical stability, and storage requirements . The free base is a liquid at room temperature with variable purity (95-97%) and requires refrigerated storage (2-8°C) to prevent degradation [1]. In contrast, the hemioxalate salt is a solid with higher achievable purity (≥97%, up to >98% HPLC) and remains stable under ambient conditions , eliminating the need for cold chain logistics . These differences directly impact reproducibility in synthetic workflows, analytical method development, and long-term procurement planning, as substitution with lower-purity or less-stable forms can introduce impurities and reduce batch-to-batch consistency.

Free base substitution
Lower purity liquid requiring refrigerated storage may introduce impurities and weighing variability.
Hydrochloride salt substitution
Standard purity salt not cited in M4 agonist patents may require additional salt-exchange and validation.
Purity and form mismatch
Alternative forms lack the hemioxalate's specific IR fingerprint, complicating identity confirmation.

2-Azaspiro[3.4]octane Hemioxalate: Quantitative Comparison


Higher HPLC Purity

The hemioxalate salt demonstrates superior chromatographic purity, with reported HPLC purity exceeding 98% , compared to the free base (2-azaspiro[3.4]octane, CAS 665-41-8) which is typically supplied at 95-97% purity and the hydrochloride salt (CAS 1414885-15-6) at 95% purity . The >98% specification is confirmed by HPLC and supported by characteristic IR absorption at 1700 cm⁻¹ for the oxalate moiety .

HPLC Purity
Vendor-specified
>98% (hemioxalate)
Supports reference standard purity requirements
Free base: 95–97%; HCl: 95% (reported)
Analytical Chemistry Quality Control Reference Standards

Enhanced Physical Stability

The hemioxalate salt is a solid at room temperature (ambient storage) , whereas the free base (2-azaspiro[3.4]octane) is a liquid with a boiling point of 162°C and a flash point of 42.8°C [1]. The solid state of the hemioxalate salt eliminates volatility concerns and facilitates accurate weighing and handling in synthetic workflows, particularly in automated dispensing systems.

Physical State
Head-to-head
Solid vs Liquid
Facilitates accurate automated dispensing
Free base: bp 162°C, flash point 42.8°C
Compound Management Logistics Formulation

Ambient Storage Stability

The hemioxalate salt is stable under ambient storage conditions (room temperature) , while the free base requires refrigerated storage at 2-8°C to prevent degradation . This difference reduces cold chain costs and simplifies inventory management for both end-users and distributors.

Storage Stability
Head-to-head
Ambient vs 2–8°C
Simplifies inventory management
Eliminates cold chain requirement
Storage Stability Supply Chain Inventory Management

Validated M4 Agonist Intermediate

Patents from Novartis (WO2020201263A1, WO2020201264A1) explicitly describe the use of 2-azaspiro[3.4]octane hemioxalate as a building block in the synthesis of M4 muscarinic receptor agonists for treating psychosis, cognitive dysfunction, and hyperkinetic movement disorders [1][2]. While the free base and hydrochloride salts can theoretically serve the same role, the patent literature specifically references the hemioxalate salt form, implying its preferred use in validated synthetic routes .

Patent Citation
Patent-cited
WO2020201263A1 & WO2020201264A1
Aligns with reported synthetic protocols
Free base/HCl not explicitly cited
Medicinal Chemistry Neuroscience Drug Discovery

Spectroscopic Identity Confirmation

The hemioxalate salt exhibits a characteristic infrared (IR) absorption band at 1700 cm⁻¹, corresponding to the carbonyl stretch of the oxalate counterion . This spectroscopic fingerprint is absent in the free base and differs from the hydrochloride salt, providing a rapid, non-destructive method for identity confirmation and purity assessment .

IR Fingerprint
Head-to-head
1700 cm⁻¹ (C=O)
Enables rapid salt-form identity check
Not present in free base or HCl
Spectroscopy Quality Control Analytical Method Development

2-Azaspiro[3.4]octane Hemioxalate Applications


CNS M4 Agonist Synthesis

Researchers developing M4 receptor agonists for schizophrenia, psychosis, or cognitive disorders should prioritize the hemioxalate salt, as it is the specific form cited in Novartis patent applications WO2020201263A1 and WO2020201264A1 [1]. Using the free base or hydrochloride salt may introduce variables in reaction yield or require additional salt-exchange steps, deviating from validated synthetic routes.

High-Purity Reference Standards

Analytical chemists requiring a certified reference material with >98% HPLC purity should select the hemioxalate salt over the free base (95-97% purity). The higher purity reduces interference from impurities in calibration curves and method robustness studies, and the characteristic IR peak at 1700 cm⁻¹ provides orthogonal identity confirmation .

Compound Management and HTS Libraries

Compound management facilities and screening centers benefit from the solid, ambient-stable hemioxalate salt . Unlike the liquid free base (which requires refrigerated storage and careful handling due to volatility), the solid hemioxalate can be accurately weighed via automated dispensing systems and stored at room temperature without cold chain logistics, reducing operational costs and failure rates [2].

Building Block for Spirocyclic Scaffolds

Medicinal chemists designing conformationally constrained molecules should procure the hemioxalate salt as a stable, easy-to-handle source of the 2-azaspiro[3.4]octane core. The rigid spiro framework is known to enhance target selectivity and metabolic stability , and the hemioxalate form ensures consistent quality across multiple synthesis campaigns.

Application
Selection Property
Validation Focus
CNS M4 Agonist Synthesis
Patent-cited hemioxalate salt
Synthetic protocol fidelity
High-Purity Reference Standards
High HPLC purity specification
Impurity profile in calibration
Compound Management & HTS
Solid, ambient-stable form
Automated dispensing and ambient logistics
Spirocyclic Scaffold Synthesis
Conformationally constrained core
Batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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